Ambuic acid
Overview
Description
Ambuic acid is an antibiotic and antifungal agent . It inhibits cyclic peptide quormones biosynthesis in Gram-positive bacteria and shows antibacterial effects in vivo . It is a cyclohexanone originally isolated from Pestalotiopsis and Monochaetia species .
Synthesis Analysis
The synthesis of Ambuic acid involves a comparison of measured shift tensor principal values with computed values for all diastereomers . A dimeric structure is proposed for Ambuic acid based on the initial poor fit of the carboxyl carbon tensors to a monomeric model .Molecular Structure Analysis
The molecular structure of Ambuic acid is predicted using a novel solid-state NMR approach . The dimer model, consisting of hydrogen bonding between pairs of neighboring carboxyl groups, reduces the root mean square error at the carboxy tensor by a factor of 2.7 .Scientific Research Applications
Specific Scientific Field
This research is in the field of Molecular Metabolic Engineering and Biotechnology .
Summary of the Application
Ambuic acid is isolated from the endophytic fungi, Pestalotiopsis microspora . The study focuses on the stereochemistry of ambuic acid and its structural elucidation .
Methods of Application or Experimental Procedures
The study used a novel solid-state NMR approach to predict the relative stereochemistry of ambuic acid . A dimeric structure was suggested for ambuic acid, consisting of a hydrogen-bonded adjacent carboxyl group .
Results or Outcomes
The study led to the structural elucidation of ambuic acid . This research provides key insights into the potential of endophytic fungi in the production of novel metabolites of pharmacological significance .
2. Antibiotic-Resistant Infections
Specific Scientific Field
This research is in the field of Antimicrobial Agents and Chemotherapy .
Summary of the Application
Ambuic acid is being studied as a potential antivirulence lead targeting quorum sensing signal biosynthesis, a process conserved in Gram-positive bacterial pathogens .
Methods of Application or Experimental Procedures
The study constructed a methicillin-resistant Staphylococcus aureus (MRSA) strain that decouples autoinducing peptide (AIP) production from regulation . It was demonstrated that AIP production is inhibited in this mutant .
Results or Outcomes
Quantitative mass spectrometric measurements show that ambuic acid inhibits signal biosynthesis (50% inhibitory concentration [IC 50] of 2.5 ± 0.1 μM) against a clinically relevant USA300 MRSA strain . A 5-μg dose of ambuic acid reduces MRSA-induced abscess formation in a mouse model .
3. Antifungal Activity
Specific Scientific Field
This research is in the field of Phytochemistry .
Summary of the Application
Ambuic acid, a highly functionalized cyclohexenone, was isolated and characterized from Pestalotiopsis spp. and Monochaetia sp., which are biologically related endophytic fungi associated with many tropical plant species . This compound exhibits antifungal activity .
Methods of Application or Experimental Procedures
The study involved the isolation and characterization of ambuic acid from endophytic fungi obtained from rainforest plants located on several continents .
Results or Outcomes
The study led to the discovery of the antifungal activity of ambuic acid . The relevance of ambuic acid to the biology of the association of these fungi to their host plants is also discussed .
4. Quorum Sensing Disruptor
Specific Scientific Field
This research is in the field of Phytochemistry .
Summary of the Application
Ambuic acid is being studied as a potential lead compound with a focus on quorum-sensing disruptors . Quorum sensing is a microbial communication system, disruption of which has recently emerged as a novel target for antibiotic development .
Methods of Application or Experimental Procedures
The study demonstrated that ambuic acid inhibits the biosynthesis of various cyclic peptide quormones of E. faecalis (GBAP), S. aureus (AIP-I), and Listeria innocua (LsrD698 and LsrD826) .
Results or Outcomes
Ambuic acid showed an IC 50 value of 10 µM and inhibited the production of gelatinase without growth attenuation of E. faecalis OG1RF .
5. Antimicrobial Activity
Specific Scientific Field
This research is in the field of Phytochemistry .
Summary of the Application
Ambuic acid, a highly functionalized cyclohexenone, was isolated and characterized from Pestalotiopsis spp. and Monochaetia sp. These are biologically related endophytic fungi associated with many tropical plant species . This compound exhibits antimicrobial activity .
Methods of Application or Experimental Procedures
The study involved the isolation and characterization of ambuic acid from endophytic fungi obtained from rainforest plants located on several continents .
Results or Outcomes
The study led to the discovery of the antimicrobial activity of ambuic acid . The relevance of ambuic acid to the biology of the association of these fungi to their host plants is also discussed .
6. Bioactive Compound
Specific Scientific Field
This research is in the field of Phytochemistry .
Summary of the Application
Ambuic acid is a bioactive compound that was isolated from the endophytic fungus Pestalotiopsis trachicarpicola SC-J551 .
Methods of Application or Experimental Procedures
The study involved the isolation and characterization of ambuic acid from the endophytic fungus Pestalotiopsis trachicarpicola SC-J551 .
Results or Outcomes
The study led to the discovery of bioactive ambuic acid congeners .
Future Directions
properties
IUPAC Name |
(E)-4-[(1R,5R,6R)-3-[(E)-hept-1-enyl]-5-hydroxy-4-(hydroxymethyl)-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-1-yl]-2-methylbut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O6/c1-3-4-5-6-7-8-13-14(11-20)15(21)17-19(25-17,16(13)22)10-9-12(2)18(23)24/h7-9,15,17,20-21H,3-6,10-11H2,1-2H3,(H,23,24)/b8-7+,12-9+/t15-,17-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSQZJMGPSRCEM-HDKVZZTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC1=C(C(C2C(C1=O)(O2)CC=C(C)C(=O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C1=C([C@H]([C@@H]2[C@](C1=O)(O2)C/C=C(\C)/C(=O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318126 | |
Record name | Ambuic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ambuic acid | |
CAS RN |
340774-69-8 | |
Record name | Ambuic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=340774-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ambuic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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